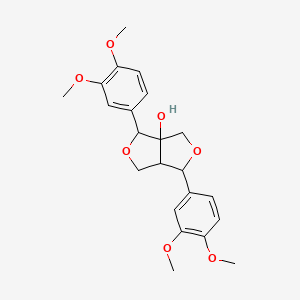

Gmelinol

Description

Structure

3D Structure

Properties

CAS No. |

469-28-3 |

|---|---|

Molecular Formula |

C22H26O7 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

3,6-bis(3,4-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

InChI |

InChI=1S/C22H26O7/c1-24-16-7-5-13(9-18(16)26-3)20-15-11-28-21(22(15,23)12-29-20)14-6-8-17(25-2)19(10-14)27-4/h5-10,15,20-21,23H,11-12H2,1-4H3 |

InChI Key |

MEIWPHMJWJAVIY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |

Other CAS No. |

597-01-3 469-28-3 |

Synonyms |

gmelinol |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Gmelinol

Botanical Sources and Geographic Distribution

Gmelinol is primarily associated with specific plant genera, exhibiting a notable presence in various tissues. Its distribution is influenced by both the plant species and geographical location.

Primary Plant Genera and Other Relevant Species

The principal botanical source of this compound is the Gmelina genus, with Gmelina arborea and the Australian species Gmelina leichhardtii being well-documented producers of this compound. researchgate.net Gmelina arborea, a fast-growing deciduous tree, is native to a wide region of South and Southeast Asia, including India, Bangladesh, Southern China, Thailand, Sri Lanka, Cambodia, Myanmar, Laos, and the Indonesian island of Sumatra. horizonepublishing.com Gmelina leichhardtii, commonly known as White Beech or Grey Teak, is found in eastern Australia, from central Queensland to southern New South Wales. lucidcentral.org

Beyond the Gmelina genus, this compound has also been identified in other plant species. Notably, it is a chemical constituent of the flowers of Cercidiphyllum japonicum, commonly known as the Katsura tree, which is native to China and Japan. researchgate.netwikipedia.org

Distribution within Plant Tissues

This compound is not uniformly distributed throughout the plant. Research indicates its concentration varies significantly across different tissues. The heartwood is a particularly rich source of this compound in Gmelina arborea. horizonepublishing.comresearchgate.net In addition to the heartwood, this compound has also been isolated from the stem bark and roots of this species. horizonepublishing.comtaylorandfrancis.comijpsr.info In Gmelina asiatica, the heartwood also contains this compound. taylorandfrancis.com The presence of this compound in the leaves of Gmelina arborea has also been reported. nih.gov

Table 1: Botanical Sources and Tissue Distribution of this compound

| Plant Species | Primary Tissue Sources | Other Tissue Sources |

|---|---|---|

| Gmelina arborea | Heartwood horizonepublishing.comresearchgate.net | Stem Bark horizonepublishing.comtaylorandfrancis.comijpsr.info, Roots , Leaves nih.gov |

| Gmelina leichhardtii | Heartwood researchgate.net | |

| Gmelina asiatica | Heartwood taylorandfrancis.com | |

| Cercidiphyllum japonicum | Flowers researchgate.net |

Advanced Extraction Techniques for this compound from Complex Matrices

The efficient isolation of this compound from its natural plant sources necessitates the use of advanced extraction methodologies. These techniques aim to maximize yield and purity while minimizing environmental impact.

Modern Solvent-Based Extraction Approaches

Traditional methods of solvent extraction have been refined to improve efficiency. Accelerated Solvent Extraction (ASE) is a modern technique that utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.govmdpi.comnih.gov This automated method significantly reduces extraction time and solvent consumption compared to conventional approaches. nih.govnih.gov The ability to control parameters like temperature, pressure, and extraction cycles allows for the optimization of the extraction process for compounds like lignans (B1203133). nih.govmdpi.com Optimized maceration, another solvent-based approach, involves soaking the plant material in a solvent for an extended period, often with agitation, to facilitate the extraction of target compounds. The choice of solvent is critical and is often optimized based on the polarity of the target compound.

Emerging Green Extraction Technologies

In line with the principles of green chemistry, environmentally friendly extraction techniques are gaining prominence. Ultrasound-Assisted Extraction (UAE) is a notable green technology that employs ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer. nih.govmdpi.com This method is recognized for being cost-effective, time-efficient, and energy-saving compared to conventional methods. mdpi.com The use of green solvents in conjunction with UAE further enhances its eco-friendly profile. nih.govmdpi.comresearchgate.net Another innovative and green approach is the use of an aqueous two-phase system (ATPS) coupled with ultrasound, which has been successfully employed for the extraction of lignans. doaj.orgoup.com

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of phytochemicals present in the plant extract. Column chromatography is a fundamental method used for this purpose, employing a stationary phase packed into a column through which the mobile phase containing the extract is passed. auctoresonline.org Different types of column chromatography, such as Medium-Pressure Liquid Chromatography (MPLC), offer enhanced separation capabilities. auctoresonline.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products like this compound. nih.gov It utilizes high pressure to force the solvent through a column packed with a fine stationary phase, resulting in high-resolution separations. researchgate.net For the separation of flavanols, which share structural similarities with lignans, gradient elution with water-methanol mixtures on Sephadex G-25 has been employed. nih.gov Chromatographic methods are crucial for isolating phytoconstituents from plant extracts, with the choice of mobile and stationary phases being critical for achieving the desired separation. ijpda.org

Table 2: Advanced Extraction and Purification Techniques for this compound

| Technique | Description | Key Advantages |

|---|---|---|

| Extraction | ||

| Accelerated Solvent Extraction (ASE) | Uses solvents at elevated temperature and pressure. nih.govmdpi.comnih.gov | Rapid, automated, reduced solvent consumption. nih.govnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance extraction. nih.govmdpi.com | Eco-friendly, cost-effective, time and energy saving. mdpi.com |

| Aqueous Two-Phase System (ATPS) with Ultrasound | Combines an aqueous two-phase system with ultrasonic assistance. doaj.orgoup.com | High extraction efficiency, good biocompatibility. oup.com |

| Separation and Purification | ||

| Column Chromatography | Separates compounds based on their differential partitioning between a stationary and a mobile phase. auctoresonline.org | Versatile, can be used for large-scale separations. |

| Medium-Pressure Liquid Chromatography (MPLC) | A preparative column chromatography technique using moderate pressure. auctoresonline.orgnih.gov | Higher resolution than traditional column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | Uses high pressure for high-resolution separation. nih.gov | High purity, precise quantification. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a principal technique for the purification of specific compounds from complex mixtures, such as plant extracts. springernature.comnih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of a target substance. This method is highly effective for purifying lignans like this compound to a high degree of purity.

The process typically involves a reversed-phase approach, which is considered robust and widely applicable for natural product isolation. springernature.comnih.gov In this mode, a non-polar stationary phase, commonly a C18 column, is used with a polar mobile phase. The separation is achieved by gradually changing the solvent composition (gradient elution) to selectively elute compounds based on their polarity.

Research Findings: While specific protocols for this compound are not extensively detailed, the isolation of structurally similar compounds from plant extracts provides a framework. For instance, the purification of flavonoids from Pogostemon cablin was successfully achieved using a YMC C18 column with a mobile phase consisting of methanol (B129727) and 0.1% aqueous acetic acid. nih.gov The separation was monitored using a photodiode array (PDA) detector, which allows for the detection of compounds across a range of wavelengths. nih.gov Such a setup is well-suited for the final purification step of this compound, ensuring the removal of closely related impurities. The optimization of the mobile phase composition and flow rate is critical to achieving high resolution and purity. nih.gov

Table 1: Typical Parameters for Preparative HPLC Isolation

| Parameter | Description | Typical Value/Setting |

| Stationary Phase | The solid support within the column that interacts with the sample components. | Reversed-Phase C18 |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of water (often with an acid modifier like acetic acid) and an organic solvent (e.g., methanol or acetonitrile). |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition). nih.gov |

| Flow Rate | The volume of mobile phase passing through the column per unit of time. | 5.0 mL/min to 20.0 mL/min or higher, depending on column diameter. nih.gov |

| Column Dimensions | The internal diameter and length of the chromatography column. | 10.0 mm x 250 mm or larger. nih.gov |

| Detection | The method used to detect compounds as they elute from the column. | Photodiode Array (PDA) or UV-Vis Detector. |

| Injection Volume | The amount of sample solution introduced onto the column. | Several milliliters (e.g., 4 ml). nih.gov |

Gas Chromatography (GC) as a Separation Tool

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile substances. libretexts.org In the context of this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as an invaluable tool for both qualitative and quantitative analysis of wood extractives. researchgate.net The technique involves vaporizing a sample and carrying it through a heated column by an inert carrier gas, such as helium or nitrogen. libretexts.orgutoronto.ca Separation occurs as different compounds interact to varying degrees with the stationary phase coating the inside of the column. utoronto.ca

Research Findings: In a study on the extractives of Gmelina arborea, GC-MS was employed to investigate the distribution of this compound from the sapwood to the heartwood. researchgate.net This analysis demonstrated that this compound concentration increases significantly in the transition zone and heartwood, indicating its association with heartwood formation. researchgate.net The method provided excellent separation and detection sensitivity, allowing for the quantification of this compound alongside other key compounds like paulownin (B29309) and β-sitosterol. researchgate.net The samples, after extraction and derivatization, were injected into the GC system, where the column temperature was gradually increased to facilitate the separation of compounds with different boiling points. researchgate.net

Table 2: GC-MS Conditions for this compound Analysis in G. arborea Extractives

| Parameter | Description | Setting Used in Research researchgate.net |

| Technique | The analytical method used for separation and identification. | Gas Chromatography-Mass Spectrometry (GC-MS). |

| Carrier Gas | The inert gas used to move the sample through the column. | Helium. |

| Column | The type of column used for separation. | Not specified, but typically a capillary column for complex mixtures. utoronto.ca |

| Injection Mode | The method of introducing the sample onto the column. | Split or Splitless injection. utoronto.ca |

| Oven Program | The temperature profile of the oven housing the column. | Temperature programmed to increase at a specific rate (e.g., 5°C/min). |

| Detector | The device used for detecting and identifying the separated compounds. | Mass Spectrometer (MS). |

| Quantification | The method used to determine the concentration of the compound. | Based on standard calibration curves. |

Column Chromatography and Thin-Layer Chromatography (TLC) in Multi-Stage Isolation

Column Chromatography (CC) and Thin-Layer Chromatography (TLC) are foundational techniques in natural product chemistry, often used in the preliminary stages of a multi-stage isolation process. researchgate.net Column chromatography is used for the large-scale separation of a crude plant extract into simpler fractions. magritek.com The extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is passed through, causing compounds to separate based on their differential adsorption to the stationary phase. areeo.ac.ir

TLC is a complementary technique used for the rapid analysis of the fractions obtained from column chromatography. magritek.comresearchgate.net It helps in identifying which fractions contain the target compound by comparing their migration distance (Rf value) to that of a known standard. areeo.ac.ir TLC is also crucial for optimizing the solvent system for column chromatography. magritek.com

Research Findings: The isolation of constituents from Gmelina arborea heartwood involves an initial extraction followed by purification steps. researchgate.net A typical workflow begins with the fractionation of the crude methanol extract using column chromatography with a stationary phase like silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate (B1210297) might be used. researchgate.net Each fraction collected is then analyzed by TLC to track the separation process. areeo.ac.ir Fractions that show a high concentration of this compound, identified by its characteristic spot on the TLC plate under UV light, are then combined for further purification, often using preparative HPLC. researchgate.netnih.gov

Table 3: Multi-Stage Isolation Process Using CC and TLC

| Stage | Technique | Purpose | Details |

| 1. Extraction | Solvent Extraction | To obtain the crude extract from the plant material. | Heartwood of Gmelina arborea is extracted with methanol. researchgate.net |

| 2. Fractionation | Column Chromatography (CC) | To separate the crude extract into multiple, less complex fractions. | A silica gel column is eluted with a solvent gradient (e.g., n-hexane to ethyl acetate). |

| 3. Monitoring | Thin-Layer Chromatography (TLC) | To identify fractions containing this compound and assess purity. | Fractions are spotted on a TLC plate; the plate is developed in a solvent system and visualized under UV light. |

| 4. Pooling | - | To combine fractions rich in the target compound. | Fractions with a prominent spot corresponding to the Rf value of this compound are pooled together. |

| 5. Final Purification | Preparative HPLC | To isolate pure this compound from the enriched fraction. | The pooled fraction is subjected to preparative HPLC for final purification. |

High-Performance Size-Exclusion Chromatography (HPSEC) for Extractives

High-Performance Size-Exclusion Chromatography (HPSEC), also known as gel-permeation chromatography (GPC), is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. It is particularly useful for analyzing the molecular weight distribution of polymers or for separating high-molecular-weight compounds from smaller molecules.

Sophisticated Spectroscopic and Analytical Characterization of Gmelinol

Comprehensive Structural Elucidation of Gmelinol

The comprehensive structural elucidation of this compound relies on a synergistic application of various spectroscopic methods, each providing unique insights into its molecular architecture, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic compounds, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning proton and carbon resonances, establishing connectivity, and defining stereochemical relationships. hmdb.calibretexts.orgwisc.edulibretexts.orgpressbooks.publibretexts.org

One-dimensional NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their local electronic environments.

¹H NMR Spectroscopy: This technique identifies different proton environments within the molecule. The chemical shifts (δ) of protons indicate their electronic shielding or deshielding, providing clues about their proximity to electronegative atoms or unsaturated systems (e.g., aromatic rings, oxygen atoms). wisc.educompoundchem.comorgchemboulder.com The multiplicity (splitting pattern) of signals and coupling constants (J values) reveal the number of neighboring protons and their spatial relationship, which is critical for mapping out the carbon-hydrogen framework. wisc.edulibretexts.orgpressbooks.pubntu.edu.twresearchgate.netmodgraph.co.uk For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the dimethoxyphenyl groups, the methoxy (B1213986) protons, and the protons on the furan (B31954) and furofuran rings, including those adjacent to the hydroxyl group. While specific ¹H NMR data for this compound was not readily available in the search results, such data would typically be presented in a table format, detailing chemical shift, multiplicity, and coupling constants for each proton.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift providing insights into its hybridization state and the nature of adjacent atoms or functional groups. wisc.edulibretexts.orgcompoundchem.comresearchgate.nethuji.ac.ilnp-mrd.orgcolumbia.edu Quaternary carbons (carbons with no directly attached hydrogens) are typically observed, albeit often with lower intensity. researchgate.net For this compound, ¹³C NMR would reveal signals corresponding to the aromatic carbons, the carbons of the methoxy groups, and the carbons forming the fused furan rings, including the hydroxyl-bearing carbon. Similar to ¹H NMR, comprehensive ¹³C NMR data for this compound was not explicitly detailed in the accessible search results, but would typically be presented in a table of chemical shifts for each carbon.

Two-dimensional NMR experiments are indispensable for establishing through-bond and through-space correlations between nuclei, thereby confirming the connectivity of structural fragments and elucidating stereochemistry. researchgate.netlibretexts.orgntu.edu.twhuji.ac.ilcolumbia.edumdpi-res.comumich.mxoxinst.comnih.govlibretexts.orglibretexts.orgt27.irc6h6.orgmagritek.comresearchgate.netorganicchemistrydata.org

COSY (COrrelation SpectroscopY): This homonuclear (¹H-¹H) correlation experiment shows cross-peaks between protons that are scalar-coupled (typically through two or three bonds). researchgate.netcolumbia.eduumich.mxlibretexts.orgt27.irmagritek.comhuji.ac.il For this compound, COSY correlations would confirm the connectivity of protons within the dimethoxyphenyl moieties and the furofuran core, tracing proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected heteronuclear (¹H-¹³C) experiment that reveals direct (one-bond) correlations between a proton and the carbon atom it is directly attached to. researchgate.netlibretexts.orgcolumbia.eduumich.mxoxinst.comt27.irc6h6.orgresearchgate.net This is crucial for assigning specific carbon resonances based on known proton assignments and vice-versa. For this compound, HSQC would confirm which protons are directly bonded to which carbons in both the aromatic and aliphatic regions of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a proton-detected heteronuclear (¹H-¹³C) experiment that identifies long-range correlations (typically through two to four bonds) between protons and carbons. researchgate.netlibretexts.orgntu.edu.twhuji.ac.ilcolumbia.eduumich.mxoxinst.comt27.irc6h6.org This technique is particularly valuable for establishing connectivity across quaternary carbons and for assembling larger structural fragments. For this compound, HMBC correlations would link the dimethoxyphenyl groups to the furofuran core and help confirm the positions of the methoxy groups and the hydroxyl group.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a homonuclear (¹H-¹H) experiment that identifies protons that are spatially close to each other, regardless of whether they are directly bonded. researchgate.netmdpi-res.comumich.mxnih.govt27.ir This through-space correlation is vital for determining the relative stereochemistry and conformation of the molecule. For this compound, NOESY correlations would provide insights into the relative orientation of the dimethoxyphenyl groups and the hydroxyl group on the furofuran core.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a compound, which, in turn, allows for the precise determination of its elemental composition. compoundchem.comc6h6.org Unlike conventional mass spectrometry that measures nominal mass, HRMS provides mass measurements to several decimal places, enabling the differentiation of compounds with the same nominal mass but different elemental formulas. c6h6.org For this compound (CHO), HRMS would confirm its molecular formula by providing an exact mass that matches the theoretical calculation for this specific composition. For instance, this compound has been identified with an m/z of 401.16235, which corresponds to a deprotonated or protonated ion of its molecular formula depending on the ionization mode. huji.ac.il

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. libretexts.orgc6h6.org This technique provides crucial information about the substructures within a molecule and their connectivity, leading to the elucidation of fragmentation pathways. oxinst.comnih.gov For this compound, MS/MS analysis has shown that the protonated molecule [M+H]⁺ is often absent in conventional mass spectra, but characteristic ions such as [M+H-H₂O]⁺ and [M+H-H₂]⁺ are consistently observed. rsc.org Key fragmentation patterns include successive losses of CH₂O and CO. rsc.org A particularly diagnostic fragment for this compound is the disubstituted benzyl (B1604629) cation (ArCH₂⁺) at m/z 151, which is highly useful in identifying the presence and composition of the 3,4-dimethoxyphenyl groups attached to the furofuran core. rsc.org

Table 1: Key MS/MS Fragmentation Ions of this compound

| Ion (m/z) | Proposed Origin / Significance |

| [M+H-H₂O]⁺ | Loss of water from the molecular ion, likely involving the hydroxyl group. rsc.org |

| [M+H-H₂]⁺ | Loss of hydrogen from the molecular ion. rsc.org |

| ArCH₂⁺ (151) | Disubstituted benzyl cation, characteristic of the 3,4-dimethoxyphenyl moieties. rsc.org |

| Losses of CH₂O | Successive losses of formaldehyde, potentially from the tetrahydrofuran (B95107) rings. rsc.org |

| Losses of CO | Successive losses of carbon monoxide, potentially from both dimethoxyphenyl and tetrahydrofuran ring moieties. rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information regarding the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on the absorption of infrared radiation by specific molecular vibrations (stretching and bending modes of covalent bonds). libretexts.orglibretexts.orgpressbooks.pubt27.irrsc.orgnanopartz.comuc.edu For this compound, IR spectroscopy would reveal characteristic absorption bands for the hydroxyl (-OH) stretching vibration (typically a broad band around 3200-3600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C-O stretching from the ether and methoxy groups (in the fingerprint region, ~1000-1300 cm⁻¹), and characteristic absorptions for the aromatic rings (e.g., C=C stretching around 1450-1600 cm⁻¹). While specific IR absorption bands for this compound were not provided in the search results, these are the types of information IR would contribute.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize chromophores – functional groups that absorb light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. hmdb.calibretexts.orghuji.ac.ilrsc.orgnanopartz.comvscht.czchemguide.co.uk It provides information about electronic transitions, particularly π→π* and n→π* transitions, which are common in conjugated systems and aromatic rings. libretexts.orghuji.ac.il For this compound, with its two 3,4-dimethoxyphenyl aromatic rings, UV-Vis spectroscopy would exhibit characteristic absorption maxima (λmax) in the UV region, indicative of these chromophores and their conjugation. The λmax values, along with their molar absorptivities, would help confirm the presence and nature of the aromatic systems. Specific λmax values for this compound were not readily available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative and Spatial Analytical Methodologies for this compound

The accurate quantitative and spatial analysis of this compound in complex biological samples, such as plant tissues, relies on a suite of advanced analytical techniques. These methodologies provide the necessary sensitivity, selectivity, and spatial resolution to elucidate the compound's presence, concentration, and distribution patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely employed technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds within complex mixtures researchgate.netthermofisher.commeasurlabs.comlongdom.org. The method combines the high-resolution separation capabilities of gas chromatography with the sensitive identification and detection power of mass spectrometry researchgate.netthermofisher.com. In GC-MS, a sample is vaporized and separated into its individual components based on their boiling points and polarity as they travel through a capillary column thermofisher.com. Upon elution from the column, these separated compounds are ionized and fragmented in the mass spectrometer, generating unique mass-to-charge (m/z) ratios that serve as a fingerprint for identification and quantification thermofisher.com.

GC-MS has been extensively applied in the analysis of plant extractives, including lignans (B1203133) like this compound researchgate.nettaylorandfrancis.com. For instance, it has been successfully utilized to investigate the extractives of Gmelina arborea stem, enabling the quantitative analysis of this compound along with other compounds such as paulownin (B29309) and 7′-O-ethyl arboreol across different wood regions researchgate.netresearchgate.net. Studies have shown that this compound accumulates significantly in the heartwood and transition zone of G. arborea, with minimal presence in the sapwood researchgate.net. This quantitative assessment provides critical insights into the compound's biosynthesis and deposition within the plant.

The following table illustrates typical findings from GC-MS analysis of this compound in Gmelina arborea wood:

| Wood Region | This compound Concentration (Relative %) | Other Lignans Detected |

| Sapwood (sW) | Not detected / Trace | Paulownin researchgate.net |

| Transition Zone (tZ) | Moderate accumulation | Paulownin, 7′-O-ethyl arboreol researchgate.net |

| Heartwood (hW) | High accumulation | Paulownin, 7′-O-ethyl arboreol researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QToF-MS) for Sensitive Quantification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are indispensable for the analysis of non-volatile and thermally labile compounds, including lignans and their metabolites, in complex biological matrices longdom.orgmdpi.comnih.gov. LC-MS couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry longdom.orgmdpi.com.

LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and specificity by employing multiple stages of mass analysis, typically involving a precursor ion selection followed by fragmentation and detection of specific product ions (Multiple Reaction Monitoring, MRM) nih.govnih.gov. This approach is particularly effective for the sensitive quantification of analytes in biological samples, minimizing interference from endogenous compounds nih.gov.

LC-QToF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) further advances analytical capabilities by providing high mass resolution and accurate mass measurements, which are crucial for both sensitive quantification and comprehensive metabolite profiling nih.govmdpi.comrsc.orgnih.gov. This allows for the tentative annotation and identification of a wide range of metabolites, even in untargeted metabolomics studies nih.govukaazpublications.com. LC-QToF-MS methods have been developed for sensitive and trace determination of various compounds, demonstrating high linearity, precision, and accuracy mdpi.comrsc.orgnih.gov.

In the context of this compound, LC-MS/MS and LC-QToF-MS are vital for:

Sensitive Quantification : Achieving low limits of quantification (LOQ) for this compound and its derivatives in complex extracts.

Metabolite Profiling : Identifying this compound and other lignans, as well as their potential metabolic transformations, within different organs of Gmelina arborea researchgate.netnih.gov. A comprehensive phytochemical investigation of G. arborea organs using tandem ESI-LC-MS has identified various lignans and other phytochemicals, correlating their chemical composition with biological activities researchgate.netnih.gov.

The table below highlights the general capabilities of LC-MS/MS and LC-QToF-MS for sensitive quantification and metabolite profiling:

| Analytical Parameter | LC-MS/MS (MRM) | LC-QToF-MS |

| Sensitivity | High, trace-level quantification nih.govnih.gov | High, for sensitive and trace determination mdpi.comrsc.orgnih.gov |

| Selectivity | Excellent, minimizes matrix interference nih.gov | Enhanced, high mass resolution mdpi.comnih.gov |

| Quantification | Absolute quantification, wide linear range nih.govnih.gov | Accurate quantification mdpi.comnih.gov |

| Metabolite Profiling | Targeted identification nih.gov | Comprehensive, untargeted identification nih.govukaazpublications.com |

| Applications | Bioanalysis, drug discovery nih.gov | Metabolomics, phytochemistry ukaazpublications.comresearchgate.netnih.gov |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Spatial Distribution Analysis in Plant Tissues

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a surface-sensitive analytical technique that provides unique insights into the chemical composition and, crucially, the spatial distribution of compounds within materials, including complex biological tissues researchgate.netncsu.edunih.govmdpi.com. Unlike bulk analytical methods, TOF-SIMS can generate chemical specificities and spatial resolution down to submicron levels, making it ideal for visualizing the localization of specific molecules researchgate.netncsu.edunih.govmdpi.com.

The principle involves bombarding a sample surface with a pulsed primary ion beam, causing secondary ions to be ejected nih.gov. These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratios are determined based on their flight times nih.gov. By scanning the primary ion beam across the surface, a chemical image can be constructed, revealing the distribution of target compounds ncsu.edunih.gov.

TOF-SIMS has been successfully applied to analyze the spatial distribution of this compound in Gmelina arborea wood researchgate.net. Research has shown that this compound exhibits a characteristic distribution pattern within the wood, accumulating significantly in the heartwood and transition zone, which correlates with the formation of heartwood researchgate.net. This technique can differentiate various tissue types based on their characteristic mass spectra, providing valuable information on the localization of specific extractives within plant cell walls and tissues ncsu.edunih.gov. For this compound, specific m/z values (e.g., m/z 177) can be mapped to visualize its distribution researchgate.net.

The table below summarizes the application of TOF-SIMS for this compound in wood:

| Feature | TOF-SIMS Application for this compound in Wood |

| Spatial Resolution | Submicron level, enabling visualization of this compound localization in wood tissues researchgate.netncsu.edu |

| Chemical Specificity | Identifies this compound via characteristic secondary ions (e.g., m/z 177) researchgate.net |

| Distribution Pattern | Reveals accumulation in heartwood and transition zone, not sapwood researchgate.net |

| Tissue Differentiation | Differentiates wood regions (sapwood, transition zone, heartwood) based on this compound presence researchgate.netnih.gov |

Integration of Spectroscopic Data with Chemometric Approaches for Enhanced Analysis

The analysis of complex chemical datasets generated by sophisticated spectroscopic techniques, such as GC-MS, LC-MS, and TOF-SIMS, is significantly enhanced by the integration of chemometric approaches spectromic.comfrontiersin.orgnih.gov. Chemometrics refers to the application of statistical and mathematical methods to chemical data, allowing for the extraction of maximum information, identification of patterns, and development of predictive models frontiersin.orgnih.gov.

Key chemometric methods include:

Principal Component Analysis (PCA) : An unsupervised exploratory tool used to reduce the dimensionality of complex datasets and visualize inherent patterns or clusters frontiersin.orgnih.govwallonie.be. PCA can differentiate tissue types or samples based on their spectral data, as demonstrated in TOF-SIMS analysis of biological tissues nih.gov.

Partial Least Squares (PLS) : A supervised method used for both quantitative calibration (regression) and qualitative classification. It establishes correlations between chemical data (e.g., spectroscopic profiles) and dependent variables (e.g., concentrations, biological activities) frontiersin.orgnih.govwallonie.beosti.gov.

The integration of spectroscopic data with chemometrics provides several advantages for this compound analysis:

Data Interpretation : Facilitates the processing, analysis, and interpretation of large and complex metabolomic datasets generated from plant extracts ukaazpublications.comnih.gov.

Enhanced Analysis : Enables the identification of subtle differences in chemical composition that might be missed by univariate analysis frontiersin.orgnih.gov.

Correlation with Activity : Allows for the correlation of chemical composition, including this compound content, with observed biological activities, as seen in comparative phytochemical and biological profiling studies of Gmelina arborea extracts researchgate.netnih.gov. Chemometric analysis can reveal distinct chemical clusters among different plant organs, confirming their unique chemical profiles nih.gov.

Quality Control : Can be used to develop robust, rapid, and non-destructive methods for checking the quality and authenticity of botanical materials containing this compound frontiersin.orgnih.gov.

The table below illustrates the role of chemometrics in enhancing spectroscopic analysis:

| Spectroscopic Technique | Chemometric Application | Benefit for this compound Analysis |

| GC-MS, LC-MS | PCA, PLS for metabolomic profiling ukaazpublications.comnih.govnih.gov | Identification of chemical biomarkers, correlation with biological effects nih.gov |

| TOF-SIMS | PCA for tissue differentiation nih.gov | Differentiating this compound-rich regions within plant tissues nih.gov |

| General Spectroscopy | Regression models (PLS) for quantification osti.gov | Predictive models for this compound concentration in samples osti.gov |

| General Spectroscopy | Classification models (SVM, PCA) for authentication frontiersin.orgnih.gov | Quality control and authenticity verification of this compound-containing products frontiersin.orgnih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of Gmelinol

Elucidation of Precursor Building Blocks and Primary Metabolic Origin

The biosynthesis of lignans (B1203133), including Gmelinol, initiates from the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a wide array of secondary metabolites. The primary building blocks for lignan (B3055560) formation are monolignols, with coniferyl alcohol being a key precursor. researchgate.netarkat-usa.org

The pathway begins with the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), yielding cinnamic acid. This intermediate undergoes subsequent hydroxylation and O-methylation steps. Cinnamic acid is oxidized to p-coumaric acid, which can be further oxidized to caffeic acid. Caffeic acid is then methylated to ferulic acid by caffeic acid O-methyltransferase (COMT). Ferulic acid is subsequently converted into its coenzyme A-activated form, feruloyl-CoA, by 4-coumarate:CoA ligase. The final step in the formation of coniferyl alcohol involves the reduction of coniferyl aldehyde, a reaction mediated by cinnamyl alcohol dehydrogenase (CAD). arkat-usa.orgfrontiersin.org

Enzymology of Lignan Biosynthesis Relevant to this compound Formation

The formation of lignans from monolignols involves complex enzymatic machinery, including specific oxidases and reductases that dictate the stereochemistry and structural diversity of these compounds.

Role of Dirigent Proteins in Stereoselective Lignan Coupling

The initial dimerization of two monolignol units, such as coniferyl alcohol, proceeds via a phenolic oxidative coupling reaction. This crucial step is facilitated by the concerted action of an oxidase, such as laccase or peroxidase, and a dirigent protein (DIR). arkat-usa.org The oxidase generates phenoxy radicals from the monolignols. Dirigent proteins then play a pivotal role by inducing the stereo- and regio-selective coupling of these two monolignol radical species. arkat-usa.org This directed coupling is essential for the formation of specific lignan isomers. For instance, the coupling of two coniferyl alcohol radicals, guided by dirigent proteins, typically leads to the formation of (+)-pinoresinol, a furofuran lignan, which serves as a central precursor for various other lignan types. researchgate.netarkat-usa.org

Oxidoreductases (e.g., Pinoresinol (B1678388)/Lariciresinol (B1674508) Reductase, Secoisolariciresinol (B192356) Dehydrogenase) in Lignan Skeleton Formation

Following the initial dimerization, a series of oxidoreductase enzymes further modify the lignan skeleton. Pinoresinol, a furofuran lignan, undergoes sequential reduction steps catalyzed by pinoresinol/lariciresinol reductase (PLR). researchgate.netarkat-usa.orgoup.comnih.govk-state.edu PLR is a bifunctional NADPH-dependent enzyme that converts (+)-pinoresinol into (+)-lariciresinol (a furan-type lignan) and subsequently into (-)-secoisolariciresinol (a dibenzylbutane-type lignan). frontiersin.orgoup.comuniprot.org

Subsequently, secoisolariciresinol is oxidized to (-)-matairesinol (a dibenzyllactone-type lignan) by secoisolariciresinol dehydrogenase (SDH). researchgate.netarkat-usa.orgfrontiersin.orgoup.comuniprot.orgontosight.ai This enzyme is NAD(P)H dependent and catalyzes the selective sequential oxidation of one of the alcohol groups, followed by intramolecular cyclization to form the lactone ring. arkat-usa.org While this compound is a furanofuran lignan structurally related to pinoresinol, the precise enzymatic steps leading directly from these common intermediates to this compound's unique dimethoxyphenyl substitution pattern are subjects of ongoing research. However, the general framework of lignan biosynthesis via these oxidoreductases is fundamental to its formation.

Involvement of Laccases and Peroxidases in Oxidative Dimerization and Cyclization Processes

Laccases and peroxidases are key enzymes involved in the oxidative dimerization of monolignols, initiating the lignan biosynthetic pathway. These enzymes catalyze the one-electron oxidation of phenolic substrates, generating highly reactive phenoxy radicals. arkat-usa.org In the presence of dirigent proteins, these radicals undergo specific coupling reactions to form the initial dilignol scaffolds, such as pinoresinol. Beyond the initial dimerization, these oxidases may also be involved in subsequent cyclization processes that contribute to the structural diversity of lignans, though their direct role in the later stages of this compound's specific furanofuran ring formation is less explicitly defined in current literature.

Biogenetic Relationships and Interconversions with Related Lignans (e.g., Arboreol, Paulownin)

This compound is frequently found alongside other structurally related lignans, particularly in the heartwood of Gmelina arborea. These include (+)-paulownin and (+)-7'-O-ethyl arboreol. wikipedia.org The co-occurrence and structural similarities among this compound, arboreol, and paulownin (B29309) suggest close biogenetic relationships and shared biosynthetic origins from common monolignol precursors.

Arboreol is an epoxylignan that can undergo acid-catalyzed transformation into gmelanone, another lignan found in Gmelina arborea. wikipedia.orgwikipedia.org While this transformation is not an enzymatic interconversion to this compound, it highlights the intricate network of lignan metabolism within the plant and the potential for chemical modifications of these natural products. Paulownin, like this compound, possesses a furanofuran lignan skeleton but differs in its substitution pattern, featuring methylenedioxy groups instead of dimethoxy groups on the phenyl rings. wikipedia.orgcenmed.comnih.gov This structural resemblance implies that both this compound and paulownin likely diverge from a common intermediate in the furanofuran lignan pathway, with distinct O-methylation or methylenedioxy bridge formation steps determining their final structures. The precise enzymatic machinery responsible for these specific modifications leading to the dimethoxyphenyl groups of this compound versus the methylenedioxyphenyl groups of paulownin represents a fascinating area for further investigation.

Metabolic Engineering Strategies for Enhanced this compound Production in Plant Cell Cultures or Microbial Systems

Metabolic engineering offers promising avenues for enhancing the production of valuable lignans, including this compound, in controlled systems such as plant cell cultures or microbial hosts. General strategies for increasing lignan yield often involve manipulating the expression of key enzymes within the biosynthetic pathway.

For example, the overexpression of pinoresinol/lariciresinol reductase (PLR) has been demonstrated to significantly increase the content of lignans, such as secoisolariciresinol diglucoside, in transgenic wheat. k-state.edu This indicates that increasing the activity of rate-limiting enzymes can effectively redirect metabolic flux towards desired lignan products.

For this compound, potential metabolic engineering strategies could involve:

Overexpression of Genes for Key Enzymes: Identifying and overexpressing the genes encoding enzymes specific to this compound's unique modifications, such as those responsible for the dimethoxylation pattern, could lead to increased accumulation.

Pathway Optimization: Manipulating the entire lignan biosynthetic pathway, potentially by co-expressing enzymes from early steps (e.g., phenylalanine ammonia-lyase) along with later-stage enzymes, could be more effective than targeting a single enzyme. k-state.edu This "pathway transformation" approach aims to ensure sufficient precursor availability and efficient conversion throughout the entire biosynthetic cascade.

Heterologous Expression in Microbial Systems: Introducing the complete or partial this compound biosynthetic pathway into microbial hosts like Saccharomyces cerevisiae or Escherichia coli could provide a scalable and controllable platform for this compound production, bypassing the complexities of plant cultivation. This would require identifying and cloning all necessary plant genes and optimizing their expression in the microbial context.

These strategies, while broadly applicable to lignan biosynthesis, would require specific research into the enzymes directly responsible for this compound's unique structural features to be most effective.

Chemical Synthesis and Rational Derivatization Strategies of Gmelinol

Total Synthesis of Gmelinol

Total synthesis approaches aim to construct the this compound molecule from simpler precursors, offering complete control over stereochemistry and enabling the preparation of various stereoisomers.

Stereoselective total synthesis routes to (±)-Gmelinol have been developed, focusing on controlling the configuration of the multiple stereocenters present in the furofuran core. One such general strategy involves starting from (2,3-trans)-(4,5-cis)-α-aroylparaconic esters nih.govacs.orgnih.govcapes.gov.br. These esters are readily obtained through the reaction of vicinal dianions derived from α-aroylsuccinic esters with aromatic aldehydes acs.orgnih.gov. The synthetic sequence typically includes steps such as α-methylation or α-hydroxylation, reduction, bislactonization, and further reduction followed by furofuran ring formation acs.orgnih.gov. This methodology allows for the efficient and stereoselective preparation of 1-hydroxy-exo,endo-2,6-furofurans, including (±)-Gmelinol and its derivatives acs.org.

The development of general methodologies for furofuran lignan (B3055560) synthesis is critical due to the diverse structures and biological activities within this class of natural products thieme-connect.comsoton.ac.uk. Various synthetic strategies have been explored, ranging from classical biomimetic oxidative coupling to more recent asymmetric syntheses soton.ac.ukthieme-connect.com.

One approach involves the oxidative dimerization of cinnamyl alcohol derivatives, which can directly yield furofuran lignans (B1203133). For instance, the oxidative dimerization of sinapyl alcohol in the presence of air, light, and a catalytic amount of CuSO4 has been reported to produce the exo,exo-furofuran syringaresinol (B1662434) in high yield thieme-connect.com. Other methods include approaches based on conjugate addition of acyl anion equivalents, aldol (B89426) chemistry, cycloaddition/rearrangement reactions, radical and photochemical strategies, and transition metal-mediated strategies thieme-connect.com. These methodologies often aim to overcome challenges such as epimerization at benzylic positions under acidic or Lewis-acidic conditions, which can lead to mixtures of isomers thieme-connect.com. Radical cyclization, for example, has been employed for the preparation of natural products containing heterocyclic rings, with efforts to develop more environmentally friendly reagents than traditional organometallic hydrides uminho.pt.

Semi-Synthesis and Directed Chemical Modification of this compound

Semi-synthesis involves the chemical modification of a natural product to create new compounds, often with improved properties or novel activities not found in nature researchgate.net. Directed chemical modification of this compound allows for the exploration of its structure-activity relationships (SAR) and the generation of diverse analogs.

Hydrogenolysis is a key semi-synthetic strategy applied to this compound. For example, hydrogenolysis of this compound with sodium in liquid ammonia (B1221849) yields a triol researchgate.netresearchgate.net. This triol can then be subjected to various reaction conditions to produce a range of novel derivatives, including di- and tri-O-methyl ethers, and 3,4-dibenzyl-3-hydroxy-tetrahydrofuran derivatives researchgate.netresearchgate.net. These transformations provide access to compounds with altered structural features, which can be further explored for their chemical and biological properties.

Oxidative cyclization reactions are powerful tools for diversifying this compound and its derivatives. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a commonly used reagent in these processes researchgate.netmdpi.com. DDQ promotes benzylic functionalization of lignans by abstracting a hydride from the benzylic position, leading to the formation of a benzylic cation mdpi.com. This cation can then undergo intramolecular ring closure or nucleophilic attack, depending on the reaction conditions and the presence of nucleophiles mdpi.com.

DDQ-mediated oxidation of this compound itself can lead to complex rearrangements and transformations. For instance, when this compound reacts with three equivalents of DDQ, it can undergo benzylic hydride abstraction and C-C bond rearrangement, followed by oxidative ring opening of an ether bridge to form an aldehyde, and further benzylic hydride abstraction to form an olefin mdpi.com. Derivatives obtained from this compound's hydrogenolysis can also undergo oxidative cyclization with DDQ in solvents like acetic acid or trifluoroacetic acid, yielding various products such as 1-aryltetralin, 1-arylnaphthalene, dibenzocyclooctadiene, and spirodienone derivatives researchgate.netresearchgate.net. These reactions can provide biomimetic analogies for biogenetic transformations of lignans researchgate.netresearchgate.net. DDQ has also been used in other oxidative cyclization reactions, such as forming α,β-unsaturated acyliminium ions from vinyl oxazolidinones, which then undergo intramolecular 1,4-addition reactions nih.gov.

Targeted functional group modification of this compound is essential for conducting Structure-Activity Relationship (SAR) studies philadelphia.edu.jo. SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity philadelphia.edu.jo. By systematically modifying specific functional groups on the this compound scaffold, researchers can identify key structural features responsible for its observed biological properties.

For example, the triol obtained from this compound's hydrogenolysis can be converted into various O-methyl ethers and tetrahydrofuran (B95107) derivatives, allowing for the investigation of the role of hydroxyl groups and ether linkages in biological activity researchgate.netresearchgate.net. The ability of DDQ to promote benzylic functionalization also provides avenues for introducing new functional groups at these positions, which can then be tested for their impact on activity mdpi.com. These modifications can involve the replacement of functional groups, alterations to ring structures, or the introduction of new substituents to optimize properties like potency, selectivity, and pharmacokinetic profiles philadelphia.edu.jomathewsopenaccess.com.

Enzymatic Modification and Biocatalysis for this compound Derivatives

Enzymatic modification and biocatalysis offer a "greener" and highly selective alternative to traditional chemical synthesis for the derivatization of complex natural products like this compound swissbiotech.orgmdpi.com. Enzymes, acting as highly efficient and specific catalysts, can facilitate reactions under mild conditions, often leading to improved yields and reduced formation of unwanted byproducts compared to conventional chemical methods swissbiotech.orgmdpi.com. This approach is particularly advantageous for molecules with multiple reactive sites, where regioselectivity and stereoselectivity are crucial. While extensive direct reports on the enzymatic modification of this compound to produce novel derivatives are limited in the current literature, the principles and methodologies applied to other lignans and natural products illustrate the significant potential for this compound derivatization through biocatalytic routes.

Biotransformation with Isolated Enzymes

Biotransformation utilizing isolated enzymes represents a powerful strategy for the precise modification of natural products. These enzymes can catalyze a variety of reactions, including oxidation, hydroxylation, glycosylation, and demethylation, often with exquisite selectivity that is difficult to achieve chemically mdpi.commdpi.comwikipedia.orgnih.gov.

For lignans in general, cytochrome P450 monooxygenases (CYPs) are known to play a crucial role in their biosynthesis and metabolism, capable of introducing hydroxyl groups or modifying existing functionalities mdpi.commdpi.comwikipedia.org. For instance, P450 enzymes have been shown to transform other lignans like sesamin (B1680957) into sesaminol (B613849) and sesamolin (B1680958) through oxidation and rearrangement, and deoxypodophyllotoxin (B190956) into epipodophyllotoxin (B191179) via benzylic hydroxylation mdpi.commdpi.com. Laccases, copper-containing oxidases, have also been investigated for their role in the dimerization of phenolic compounds, a process relevant to lignan formation mdpi.com.

Glycosyltransferases are another class of enzymes highly relevant for natural product derivatization. They can attach sugar moieties to various acceptor molecules, including lignans, which can significantly alter their solubility, stability, and biological activity mdpi.comnih.govjmb.or.kr. While specific examples for this compound are not widely reported, the enzymatic glycosylation of other lignans, such as pinoresinol (B1678388) by pinoresinol glycosyltransferases (PNGTs), demonstrates the feasibility of such modifications oup.com. This process typically involves the transfer of a sugar residue from an activated donor (e.g., UDP-glucose) to a hydroxyl group on the lignan scaffold.

The application of isolated enzymes for this compound modification could theoretically target its hydroxyl group or its dimethoxyphenyl moieties for reactions like hydroxylation, demethylation, or glycosylation, leading to a diverse array of derivatives.

Table 1: Potential Enzymatic Biotransformations for this compound Derivatization (Illustrative Examples)

| Enzyme Class / Enzyme Type | Reaction Type | Substrate Example (General Lignan/Natural Product) | Potential this compound Modification | Reference |

| Cytochrome P450s (CYPs) | Hydroxylation, Demethylation, Oxidation | Sesamin, Deoxypodophyllotoxin, Methoxybenzenes | Hydroxylation of aromatic rings, Demethylation of methoxy (B1213986) groups | mdpi.commdpi.comwikipedia.orguq.edu.au |

| Glycosyltransferases | Glycosylation | Pinoresinol, Aesculetin, Flavonoids | Attachment of sugar moieties to hydroxyl groups | mdpi.comnih.govjmb.or.kroup.com |

| Laccases | Oxidative Coupling, Polymerization | 4-hydroxycinnamic acids, Guaiacyl lignans | Oxidative coupling to form dimers/polymers | mdpi.com |

| Dehydrogenases | Oxidation (e.g., alcohol to lactone) | Secoisolariciresinol (B192356) (to Matairesinol) | Oxidation of alcohol groups to ketones/lactones | mdpi.com |

Chemo-Enzymatic Synthesis of Modified this compound Structures

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic methodologies, allowing for complex transformations that might be challenging or inefficient using either approach alone swissbiotech.orgtaylorandfrancis.comacs.org. This strategy typically involves chemical steps for initial structural modifications or protection/deprotection, followed by highly selective enzymatic reactions, and then further chemical transformations if needed swissbiotech.org.

The advantages of chemo-enzymatic routes include improved regioselectivity and stereoselectivity, milder reaction conditions, and reduced environmental impact swissbiotech.orgmdpi.com. For instance, a chemical step might be used to introduce a specific functional group that an enzyme can then selectively modify, or to protect certain parts of the molecule to direct enzymatic activity to a desired site. Conversely, an enzymatic step can create a chiral intermediate that is then elaborated through conventional chemical synthesis.

While direct examples of chemo-enzymatic synthesis of this compound derivatives are not explicitly detailed in the provided search results, the general applicability of this approach to complex natural products is well-established. For example, chemo-enzymatic methods have been successfully employed for the synthesis of oligoglycerol derivatives involving regioselective enzymatic acylation followed by chemical etherification or esterification swissbiotech.orgtaylorandfrancis.comacs.org. Similarly, the synthesis of propenylbenzene derivatives has utilized lipase-catalyzed epoxidation as an enzymatic step, combined with chemical hydrolysis nih.gov. The total synthesis of complex natural products like sorbicillinoid natural products has also leveraged chemo-enzymatic strategies, often involving enzymatic oxidative dearomatization nih.gov.

For this compound, a chemo-enzymatic strategy could involve:

Chemical protection : Temporarily protecting certain hydroxyl groups or other reactive sites on this compound to direct an enzyme to a specific, unprotected site.

Enzymatic functionalization : Applying an enzyme (e.g., a hydroxylase or glycosyltransferase) to perform a highly selective modification on the unprotected site.

Chemical deprotection or further modification : Removing the protecting groups or performing additional chemical reactions to complete the synthesis of the desired this compound derivative.

This hybrid approach allows for the precise control over the introduction of new functionalities and the creation of novel this compound derivatives with tailored properties, leveraging the best aspects of both synthetic worlds.

Mechanistic Biological Activities of Gmelinol Excluding Clinical Human Trials

In Vitro and Cellular Mechanistic Investigations

Gmelinol has demonstrated significant inhibitory effects on key enzymes involved in carbohydrate metabolism: α-amylase and α-glucosidase. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition can help regulate postprandial glucose levels. In in vitro studies, this compound exhibited potent inhibitory activities against both enzymes. ijapr.indrugbank.com

Molecular docking studies further support these findings, indicating that this compound is capable of binding to the active sites of α-amylase and α-glucosidase, thereby interfering with their enzymatic functions. ijapr.indrugbank.com

Table 1: Enzyme Inhibitory Activity of this compound vs. Acarbose (Standard)

| Enzyme | Compound | IC₅₀ (µg/mL) |

| α-Amylase | This compound | 45.92 ijapr.indrugbank.com |

| Acarbose | 70.63 ijapr.indrugbank.com | |

| α-Glucosidase | This compound | 49.25 ijapr.indrugbank.com |

| Acarbose | 64.82 ijapr.indrugbank.com |

Investigations into this compound's impact on cellular glucose dynamics have shown its capacity to modulate glucose utilization. This compound has demonstrated significant activities in promoting glucose utilization in L6 myoblast cells. ijapr.indrugbank.com Specifically, it has been observed to increase glucose uptake in these cells in a concentration-dependent manner. drugbank.com While effective, this compound's glucose uptake enhancement in L6 myoblast cells did not surpass that of standard reference drugs such as metformin (B114582) and insulin. drugbank.com This suggests a potential role in glucose regulation by influencing cellular uptake mechanisms in skeletal muscle cells.

This compound, as a component of Gmelina arborea extracts, contributes to the plant's notable antioxidant and free radical scavenging properties. Methanolic extracts of Gmelina arborea have shown substantial antioxidant activity, including significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. nih.govcolab.ws The DPPH assay, a common method for assessing antioxidant potential, revealed that these extracts could scavenge 77.61% of DPPH radicals at a concentration of 80 µg/ml, with an IC₅₀ value of 434.56 μg/ml. nih.gov

The antioxidant effects are largely attributed to the presence of phenolic compounds within the extracts. nih.govcolab.ws Furthermore, in vivo preclinical studies using Gmelina arborea hexane (B92381) extract, which contains this compound, have indicated a mechanism involving the prevention of lipid peroxidation and an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), alongside an elevation in nitric oxide (NO) levels. jneurology.com This suggests that this compound may exert its antioxidant effects by directly scavenging free radicals and by modulating the activity of endogenous antioxidant defense systems.

While direct mechanistic studies focusing solely on this compound's effects on neurite outgrowth in PC12 cells are not extensively detailed in the provided search results, a methanol (B129727) extract derived from the stem of Gmelina arborea has been reported to promote neurite outgrowth in PC12 cells when mediated by Nerve Growth Factor (NGF). nih.gov PC12 cells are a well-established model for studying neuronal differentiation and neurite formation, typically responding to neurotrophic factors like NGF through pathways involving extracellular regulated kinases (ERK) and mitogen-activated protein kinases (MAPK). plos.orgscholarsresearchlibrary.comscholarsresearchlibrary.com This suggests that this compound, as a constituent of Gmelina arborea, may contribute to neurotrophic effects, although its specific molecular mechanisms in this context require further direct investigation.

This compound exhibits antifungal activity, notably against Trametes versicolor. researchgate.netijapr.inresearchgate.netwikipedia.orgnih.gov Research has suggested that the piperonyl nucleus, a structural feature found in lignans (B1203133) like this compound, contributes to the antifungal activity of these compounds. researchgate.netwikipedia.orgnih.gov this compound has been identified as an important antifungal constituent due to its abundance in the heartwood of Gmelina arborea. researchgate.netwikipedia.orgnih.gov While the precise cellular mechanism of this compound's antifungal action is not fully elucidated in the provided sources, general antifungal mechanisms often involve targeting fungal cell membranes (e.g., ergosterol (B1671047) synthesis inhibition or membrane disruption) or cell wall components (e.g., glucan or chitin (B13524) synthesis inhibition). Further studies are needed to pinpoint the specific cellular pathways this compound disrupts to exert its antifungal effects.

In Vivo Preclinical Studies in Animal Models (Focus on Biological Pathways and Outcomes)

Preclinical in vivo studies using extracts of Gmelina arborea, which contain this compound, have provided insights into its potential biological pathways and outcomes. A hexane extract of Gmelina arborea leaves demonstrated significant antioxidant and vasorelaxant activities in rat models. jneurology.com Mechanistically, this extract was shown to prevent lipid peroxidation and enhance the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), while also increasing nitric oxide (NO) levels. jneurology.com These findings suggest that this compound, as a component of the extract, may contribute to these effects by mitigating oxidative stress and promoting vascular relaxation, thereby impacting cardiovascular health. The extract also modulated lipid metabolism and prevented left ventricular and vascular hypertrophy. jneurology.com

Another study involving Gmelina arborea extracts (though not specifically this compound) in animal models indicated cognitive-enhancing and anti-amnesic properties. This was associated with a reduction in Acetylcholinesterase (AChE) activity and an increase in the levels of SOD, CAT, and glutathione (B108866) (GSH), further reinforcing the role of antioxidant mechanisms in its observed biological outcomes. These in vivo results collectively suggest that this compound's mechanistic actions, particularly its antioxidant and enzyme-modulating properties, translate into beneficial physiological outcomes in preclinical animal models.

Anti-Inflammatory Effects and Associated Molecular Pathways

Extracts of Gmelina arborea, which contain this compound as a bioactive compound, have demonstrated significant anti-inflammatory effects in animal models. fishersci.co.ukfishersci.benih.govsigmaaldrich.comnih.govwikipedia.orgwikipedia.orgguidetopharmacology.org In carrageenan-induced paw edema models in Wistar rats, both aqueous and methanol extracts of G. arborea stem bark exhibited a notable reduction in paw volume. sigmaaldrich.comnih.govwikipedia.orgguidetopharmacology.org For instance, methanol extracts at a dose of 500 mg/kg showed a maximum inhibition of inflammation up to 31.21% at 2 hours, comparable to standard anti-inflammatory drugs. sigmaaldrich.comnih.gov An ethyl acetate (B1210297) fraction of the methanol extract, at 50 mg/kg, also led to a significant reduction in paw edema. wikipedia.org

The anti-inflammatory mechanism of G. arborea extracts is suggested to be related to the inhibition of inflammatory mediators, such as prostaglandins (B1171923) and other autacoids, which are responsible for the formation of inflammatory exudates induced by carrageenan. nih.govwikipedia.orgmims.comguidetopharmacology.org This inhibition of prostaglandin (B15479496) biosynthesis is a key pathway in reducing inflammation. nih.govguidetopharmacology.org

Organ-Protective Activities in Chemically Induced Injury Models

Gmelina arborea extracts, containing this compound, have shown organ-protective activities, particularly hepatoprotective and nephroprotective effects, in chemically induced injury models. fishersci.co.ukfishersci.benih.govsigmaaldrich.comnih.govwikidata.orgnih.gov

Hepatoprotection: Studies on G. arborea extracts have indicated protective effects on liver enzymes and renal indicators against chemical exposure. fishersci.benih.gov The hepatoprotective properties are often attributed to the plant's potent antioxidant activity, which helps in neutralizing reactive oxygen species and increasing antioxidant enzymes, thereby protecting the gastric mucosa from oxidative damage. sigmaaldrich.comnih.govnih.gov

Nephroprotection: A standardized aqueous stem bark extract of Gmelina arborea has demonstrated nephroprotective activity against adriamycin-induced nephrotoxicity in Wistar rats. fishersci.co.ukfishersci.be This protective effect is likely mediated through antioxidant pathways, as flavonoids and other phytochemicals can mitigate oxidative stress and inflammatory responses in renal injury. nih.govresearchgate.netlipidmaps.org

Gastroprotective Mechanisms in Animal Models of Gastric Injury

Preclinical studies have reported that hydroalcoholic extracts of G. arborea exhibit significant gastroprotective effects in rat models of gastric injury. wikipedia.orgwikidata.orgwikipedia.orgfishersci.caflybase.org These effects have been evaluated in various models, including ethanol-induced gastric lesions, aspirin-induced ulcers, pylorus ligation-induced ulcers, and cold restraint stress-induced ulcers. wikipedia.orgfishersci.caflybase.org The gastroprotective activity is likely attributed to the extract's antioxidant properties, which protect the gastric mucosa from oxidative damage, and its anti-lipid peroxidative activity, which helps maintain the integrity of cell membranes. fishersci.ca this compound is identified as one of the bioactive compounds present in G. arborea stem bark that contributes to its therapeutic properties. flybase.org

Other Biological Activities in Animal Models

Beyond anti-inflammatory and organ-protective effects, Gmelina arborea extracts also exhibit other significant biological activities in animal models. scribd.com

Anthelmintic Activity: Alcoholic and aqueous extracts of G. arborea leaves and roots have demonstrated anthelmintic activity against parasites such as Pheretima posthuma and Ascardia galli. fishersci.benih.govwikidata.orgmims.comwikidata.org These extracts showed dose-dependent effects, leading to paralysis and eventual death of the worms, comparable to standard anthelmintic drugs. fishersci.bemims.comwikidata.org Furthermore, ethanolic extracts from the leaves, barks, and roots of G. arborea exhibited anthelmintic activity against Onchocerca ochengi adult male worms, with 100% mortality observed at certain concentrations after 48 hours of incubation. thegoodscentscompany.com

Antipyretic Activity: Stem bark extracts of G. arborea have been found to reduce hyperthermia in animal models of pyrexia, such as those induced by Brewer's yeast. fishersci.benih.govwikipedia.orgthegoodscentscompany.comfishersci.combohrium.com The antipyretic effect of these extracts has been reported to be comparable to that of standard antipyretic drugs like paracetamol. thegoodscentscompany.com

Analgesic Activity: G. arborea extracts also possess significant analgesic properties, as evidenced in various animal models. fishersci.besigmaaldrich.comnih.govnih.govwikipedia.orgmims.comthegoodscentscompany.comfishersci.comnih.govwikipedia.org In the acetic acid-induced writhing test in mice, the extracts significantly decreased writhing movements, indicating peripheral analgesic action. nih.govnih.govthegoodscentscompany.comnih.gov In the hot plate test and Randall Selitto assay, the extracts increased pain threshold capacity and reaction time, suggesting central analgesic activity. nih.govthegoodscentscompany.comnih.govwikipedia.org The analgesic effects were observed to be dose-dependent. nih.govnih.govnih.govwikipedia.org

Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations for Target Protein Identification

In silico Prediction of Bioactivity and Binding Affinities

Structure Activity Relationship Sar Studies of Gmelinol and Its Analogues

Systematic Elucidation of Structural Features Governing Bioactivity

The core structure of Gmelinol, a furanofuran lignan (B3055560), is characterized by its two 3,4-dimethoxyphenyl groups attached at specific positions. ontosight.ai Research into the antifungal activity of lignans (B1203133), including this compound, isolated from Gmelina arborea, has indicated that the "piperonyl nucleus" contributes significantly to this activity. scholarsresearchlibrary.comresearchgate.net this compound itself has been identified as an important antifungal constituent due to its abundance in the heartwood of G. arborea. scholarsresearchlibrary.comresearchgate.net

In the context of its anti-diabetic potential, specifically the inhibition of α-amylase and α-glucosidase enzymes, SAR analysis has confirmed that variations in inhibitory activities are attributable to different substitution patterns on the two aryl rings (rings A and B) of the this compound structure. researchgate.net This suggests that the nature and position of substituents on these phenyl rings are critical determinants of its anti-diabetic efficacy.

Influence of Stereochemistry on Biological Potency and Selectivity

This compound exists in specific stereoisomeric forms, with (+)-Gmelinol being the commonly isolated natural product. wikipedia.orgnih.gov Stereochemistry plays a fundamental role in drug action, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets, leading to differences in potency, efficacy, or selectivity among stereoisomers. numberanalytics.comnih.govtubitak.gov.tr While the general importance of stereochemistry in biological activity is well-established, specific comparative SAR studies detailing how different stereoisomers of this compound or its synthetic analogues might influence its biological potency and selectivity are not extensively documented in the current literature. However, the very existence of a defined (+)-Gmelinol form implies a specific stereochemical preference for its natural occurrence and potentially its biological interactions.

Rational Design of this compound Derivatives for Enhanced or Modified Activities

The insights gained from SAR studies provide a foundation for the rational design of this compound derivatives. By understanding which structural features are critical for specific bioactivities, medicinal chemists can strategically modify the parent compound to enhance desired effects or introduce new ones. For instance, the observation that substitution patterns on the aryl rings influence anti-diabetic activity researchgate.net suggests avenues for designing analogues with improved enzyme inhibitory profiles.

While direct examples of rationally designed this compound derivatives with systematically enhanced or modified activities are not detailed in the provided search results, the presence of other naturally occurring lignans alongside this compound in Gmelina arborea, such as (+)-7′-O-ethyl arboreol, (+)-paulownin, and (+)-epieudesmin, all exhibiting antifungal activity, highlights the potential for structural variations within this class of compounds to retain or alter biological properties. wikipedia.orgscholarsresearchlibrary.comresearchgate.net These natural analogues serve as templates for exploring the chemical space around the this compound scaffold.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly employed to predict and understand the biological activities of compounds like this compound. wikipedia.orgmolsoft.commolsoft.com

Molecular docking studies have been performed for this compound to investigate its anti-diabetic activity. These studies demonstrated that this compound is capable of binding to the active sites of α-amylase and α-glucosidase proteins, suggesting a direct mechanism for its inhibitory effects. researchgate.net

Furthermore, QSAR analysis has been applied to predict the bioactivities of various compounds, including this compound. For example, in a study predicting antioxidant and free radical scavenging activities, this compound showed a moderate predicted activity (Pa value less than 0.3) for antioxidant activity. iribb.org QSAR models establish mathematical relationships between the chemical structure of a molecule and its biological activity, allowing for the prediction of activity for new or untested compounds based on their structural descriptors. wikipedia.orgmolsoft.com While a specific 3D-QSAR model directly developed for this compound's primary activities is not extensively detailed, the application of such computational methods is crucial for guiding future rational design efforts and predicting the effects of structural modifications.

Table 1: Inhibitory Activities of this compound on Carbohydrate-Metabolizing Enzymes researchgate.net

| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

| This compound | 45.92 | 49.25 |

| Acarbose | 70.63 | 64.82 |

Table 2: this compound's Activity against DNA Gyrase acs.org

| Compound | Target Enzyme | MIC Value (µg/mL) |

| This compound | DNA Gyrase | >25 |

| Daidzein | DNA Gyrase | 25 |

| Khellin | DNA Gyrase | 25 |

Ecological and Environmental Research Context of Gmelinol

Role of Gmelinol as a Phytoalexin or Plant Defense Compound

This compound functions as a plant defense compound, specifically exhibiting antifungal properties. Research has demonstrated that this compound, alongside other lignans (B1203133) such as (+)-7′-O-ethyl arboreol, (+)-paulownin, and (+)-epieudesmin, possesses antifungal activity against Basidiomycetes, including Trametes versicolor and Fomitopsis palustris ontosight.aichem960.comnih.govwikipedia.org. Its presence in the heartwood of Gmelina arborea in significant concentrations suggests its importance as a natural protective agent for the tree nih.govwikipedia.org. The antifungal efficacy of these lignans is partly attributed to the presence of the piperonyl nucleus within their chemical structure nih.govwikipedia.org. While Gmelina arborea extracts from fresh fruits, leaves, and bark have also been noted for their insecticidal properties against certain pests, a direct link between this compound itself and insecticidal activity has not been explicitly established in the reviewed literature chem960.com.

This compound Accumulation and Distribution within Wood and Its Biological Significance